[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate is an organic compound with the molecular formula C16H12BrNO2 This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a propyn-1-ol moiety, all linked to a carbamate functional group
Vorbereitungsmethoden
The synthesis of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(p-Bromophenyl)-1-phenyl-2-propyn-1-ol, which is then converted into the carbamate derivative.
Reaction Conditions: The reaction conditions often involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, nucleophiles, and catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The pathways involved may include metabolic pathways, signal transduction pathways, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1-Bis(3’-indolyl)-1-(p-bromophenyl)methane and related derivatives.
Uniqueness: The presence of the propyn-1-ol moiety and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
10473-74-2 |
---|---|
Molekularformel |
C16H12BrNO2 |
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate |
InChI |
InChI=1S/C16H12BrNO2/c1-2-16(20-15(18)19,12-6-4-3-5-7-12)13-8-10-14(17)11-9-13/h1,3-11H,(H2,18,19) |
InChI-Schlüssel |
JBRPLHGXXKJGFE-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N |
Kanonische SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OC(=O)N |
Synonyme |
1-(p-Bromophenyl)-1-phenyl-2-propyne-1-ol=carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.